Butyronitrile

Catalog No.
S571120
CAS No.
109-74-0
M.F
C4H7N
CH3CH2CH2CN
C4H7N
M. Wt
69.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyronitrile

CAS Number

109-74-0

Product Name

Butyronitrile

IUPAC Name

butanenitrile

Molecular Formula

C4H7N
CH3CH2CH2CN
C4H7N

Molecular Weight

69.11 g/mol

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3

InChI Key

KVNRLNFWIYMESJ-UHFFFAOYSA-N

SMILES

CCCC#N

solubility

3 % at 77° F (NIOSH, 2016)
0.48 M
Miscible with alc, ether, dimethylformamide
Sol in benzene
In water, 33,000 mg/l at 25 °C.
Solubility in water, g/100ml at 25 °C: 3
(77°F): 3%

Synonyms

N-butyronitrile

Canonical SMILES

CCCC#N

Chemical Synthesis

Butyronitrile is a versatile intermediate in organic synthesis, meaning it can be used to create a variety of other chemicals. It is a valuable building block for the synthesis of numerous compounds, including:

  • N-butylamine: This is a primary amine used in the production of various industrial chemicals, such as rubber additives and pharmaceuticals [Source: National Center for Biotechnology Information, PubChem ]
  • Butanamide: This is an amide used in the production of plasticizers, dyes, and other industrial products [Source: American Chemical Society, Chemistry of Amides ]
  • Butyric acid: This is a carboxylic acid used in the production of flavors, fragrances, and pharmaceuticals [Source: Royal Society of Chemistry, Butyric acid ]

Researchers use butyronitrile in various organic reactions, including:

  • Nucleophilic substitution reactions: In these reactions, butyronitrile acts as an electrophile, readily reacting with various nucleophiles [Source: LibreTexts, Nucleophilic Substitution Reactions ]
  • Condensation reactions: Butyronitrile can participate in condensation reactions to form new carbon-carbon bonds [Source: National Center for Biotechnology Information, PubChem ]

Other Research Applications

Beyond its role in chemical synthesis, butyronitrile has applications in other areas of scientific research:

  • Electrolyte composition: Butyronitrile is sometimes used as a solvent in the development of dye-sensitized solar cells [Source: ResearchGate, Recent progress on ionic liquids as electrolytes for dye-sensitized solar cells ]
  • Solvent: Due to its specific properties, butyronitrile is a useful solvent for various research applications [Source: American Chemical Society, ScienceDirect ]

Butyronitrile, also known as butanenitrile or propyl cyanide, is a chemical compound with the formula C₄H₇N. It is a colorless liquid that is miscible with most polar organic solvents. This compound is primarily recognized for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry .

Butyronitrile is a flammable liquid (flash point: 23 °C) and can readily form explosive vapor-air mixtures []. It is also toxic by inhalation, ingestion, and skin contact. Exposure can cause irritation, dizziness, nausea, and even death in severe cases [].

Hazards:

  • Flammability: High (NFPA Flammability rating: 3) [].
  • Toxicity: Moderate to high (acute toxicity data available in safety datasheets) [].
  • Reactivity: Can decompose at high temperatures, releasing toxic hydrogen cyanide [].

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and respirator [].
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and ignition sources.
  • Properly dispose of waste according to local regulations.
Typical of nitriles. Its reactivity includes:

  • Hydrolysis: Butyronitrile can hydrolyze to form butyric acid and ammonia when treated with water under acidic or basic conditions.
  • Reduction: It can be reduced to butylamine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Ammoxidation: Industrially, it is synthesized through the ammoxidation of n-butanol, where n-butanol reacts with ammonia and oxygen, producing butyronitrile and water .

Butyronitrile exhibits biological activity primarily through its metabolites. It has been studied for its potential effects on various biological pathways, including:

  • Toxicity: Exposure to butyronitrile can lead to symptoms such as dizziness, nausea, and respiratory issues. It is classified as a hazardous substance due to its potential to cause severe health effects upon inhalation or skin contact .
  • Pharmacological Use: It serves as a precursor for the synthesis of amprolium, a drug used in veterinary medicine to treat coccidiosis in poultry .

The primary industrial method for synthesizing butyronitrile is through the ammoxidation of n-butanol. The reaction can be summarized as follows:

C4H10O+NH3+O2C4H7N+3H2O\text{C}_4\text{H}_{10}\text{O}+\text{NH}_3+\text{O}_2\rightarrow \text{C}_4\text{H}_7\text{N}+3\text{H}_2\text{O}

This method involves reacting n-butanol with ammonia and oxygen at elevated temperatures . Other laboratory methods may include the reaction of butyl halides with sodium cyanide.

Butyronitrile has several important applications:

  • Pharmaceuticals: It is primarily used as an intermediate in the synthesis of various drugs, including amprolium and Etifelmine .
  • Chemical Industry: It serves as a solvent and reagent in organic synthesis and can be utilized in polymer production.
  • Agriculture: Its derivatives are used in agricultural chemicals aimed at pest control and animal health .

Studies on the interactions of butyronitrile indicate that it can react vigorously with strong oxidizers, leading to hazardous situations. Its combustion produces toxic gases, including nitrogen oxides and hydrogen cyanide. Proper handling and storage protocols are essential to mitigate these risks .

Several compounds share structural similarities with butyronitrile, including:

Compound NameFormulaUnique Features
AcetonitrileC₂H₃NWidely used as a solvent; lower boiling point.
PropionitrileC₃H₅NUsed in organic synthesis; slightly less toxic.
ValeronitrileC₅H₉NLonger carbon chain; used in pharmaceuticals.

Uniqueness of Butyronitrile

Butyronitrile stands out due to its specific role as a precursor for veterinary drugs and its unique reactivity profile compared to other nitriles. Its distinct properties make it essential for certain synthetic pathways that are not easily replicated by similar compounds.

The historical trajectory of butyronitrile research reveals a compound whose significance has evolved considerably since its initial characterization. Early industrial development focused primarily on establishing reliable synthetic pathways, with the ammoxidation process emerging as the predominant manufacturing method. This process, involving the reaction of normal-butanol with ammonia and oxygen to yield butyronitrile and water, became the cornerstone of industrial production due to its efficiency and selectivity.

The development of catalytic systems for butyronitrile synthesis marked a significant milestone in its chemical history. Research conducted in the 1990s demonstrated that rhodium single-crystal surfaces could selectively catalyze the formation of butyronitrile from normal-butanol and ammonia without producing other nitrogen-containing species. This work revealed important structure-sensitivity relationships, with rhodium surface configurations showing varying activities and selectivities in the ammonolysis reaction.

Historical MilestoneYearSignificanceReference
Industrial ammoxidation process developmentEarly industrial periodEstablished primary synthesis route
Rhodium catalyst characterization1995Structure-sensitive catalysis discovery
Astronomical detection2009First interstellar identification
Branched isomer detection in space2014Expanded astrochemical understanding

The astronomical dimension of butyronitrile research emerged as a particularly fascinating chapter in its history. The first detection of butyronitrile in interstellar space occurred in the Sagittarius B2 region, specifically within the Large Molecule Heimat cloud. This discovery fundamentally altered perceptions of organic molecular complexity in the interstellar medium and established butyronitrile as a significant target for astrochemical investigation.

Significance in Organic Synthesis

Butyronitrile occupies a central position in organic synthesis due to its multifaceted reactivity profile and utility as a synthetic intermediate. The compound serves as a crucial precursor in pharmaceutical synthesis, most notably in the production of amprolium, a widely used poultry drug. Additionally, butyronitrile finds application in the synthesis of etifelmine, demonstrating its versatility in medicinal chemistry applications.

The synthetic utility of butyronitrile extends beyond pharmaceutical applications into broader organic chemistry. The nitrile functional group present in butyronitrile enables diverse transformations through various reaction pathways. These include carbon-hydrogen bond functionalization reactions, alkyne insertion processes, and cycloaddition reactions that facilitate the construction of complex molecular architectures.

Recent research has highlighted the renaissance of organo nitriles in organic synthesis, with butyronitrile representing a key example of this renewed interest. The presence of a nucleophilic nitrogen atom, pi-coordinating ability of the triple bond, and electrophilic carbon center imparts unique reactivity patterns that synthetic chemists increasingly exploit.

Synthetic ApplicationProduct ClassMechanism TypeIndustrial Relevance
Amprolium synthesisVeterinary pharmaceuticalsNucleophilic substitutionHigh
Etifelmine productionHuman pharmaceuticalsMulti-step synthesisModerate
Cycloaddition reactionsHeterocyclic compounds[2+2+2] and [3+2] processesEmerging
Carbon-hydrogen functionalizationFunctionalized nitrilesCatalytic activationResearch stage

The hydrogenation of butyronitrile to butylamines represents another significant synthetic application, with noble metal catalysts demonstrating varying selectivities depending on reaction conditions and solvent systems. Research has shown that platinum and palladium catalysts predominantly form dibutylamine and tributylamine in normal-butanol solvent, while ruthenium catalysts favor primary butylamine formation.

Current Research Landscape

The contemporary research landscape surrounding butyronitrile encompasses diverse domains, reflecting the compound's multidisciplinary significance. Astronomical research continues to expand our understanding of butyronitrile's role in interstellar chemistry, with recent discoveries revealing both straight-chain and branched isomers in star-forming regions.

Advanced spectroscopic techniques have enabled detailed characterization of butyronitrile's behavior in extraterrestrial environments. The detection of both normal-propyl cyanide and iso-propyl cyanide in the Sagittarius B2 region using the Atacama Large Millimeter/submillimeter Array represents a significant advancement in astrochemical research. These discoveries suggest that complex organic molecules necessary for life may have interstellar origins.

Catalytic research represents another active area of investigation, with particular emphasis on developing more efficient and selective synthetic routes. Recent studies have explored the effects of different solvents on catalyst activity and selectivity in butyronitrile conversion reactions. These investigations reveal significant solvent-catalyst interactions that influence both reaction rates and product distributions.

Research DomainCurrent FocusKey FindingsFuture Directions
AstrochemistryInterstellar detectionBranched and linear isomers identifiedComplex molecule formation mechanisms
CatalysisSelective synthesisSolvent effects on selectivitySingle-atom catalysts
Synthetic methodologyCarbon-hydrogen functionalizationDirecting group applicationsAsymmetric transformations
Physical chemistryThermodynamic propertiesCritical parameters determinedMolecular dynamics simulations

The development of new synthetic methodologies continues to expand butyronitrile's utility in organic chemistry. Recent advances in carbon-hydrogen bond functionalization have demonstrated the compound's effectiveness as a directing group for introducing diverse functionalities into organic molecules. These developments position butyronitrile as an increasingly important tool in modern synthetic chemistry.

Industrial applications research focuses on optimizing production processes and expanding application domains. The compound's role as a solvent and chemical intermediate for agrochemicals, pharmaceuticals, and specialty chemicals continues to drive innovation in manufacturing processes. Current specifications for commercial butyronitrile require purity levels exceeding 99.5 percent, with strict controls on water content and color parameters.

Butyronitrile exhibits conformational polymorphism, existing as two distinct rotamers: gauche and trans conformers. The conformational preference of butyronitrile has been the subject of extensive theoretical and experimental investigations, with computational studies providing detailed insights into the relative stability and distribution of these conformers.

Gauche versus Trans Conformers

The conformational analysis of butyronitrile reveals a complex energy landscape characterized by two primary stable conformations. High-level quantum chemical calculations consistently demonstrate that the gauche conformer represents the global minimum energy structure [1] [2]. At the coupled cluster with single and double excitations level using the 6-311G+(d,p) basis set, the gauche conformer is more stable than the trans conformer by 0.27 kcal/mol [1] [2].

The gauche conformer is characterized by a dihedral angle of approximately 60° between the methyl group and the cyanide group, while the trans conformer exhibits a dihedral angle of 180° [1]. This conformational difference results in distinct molecular properties, including different dipole moments and vibrational frequencies [3] [4].

Density functional theory calculations using the M06 functional with the aug-cc-pVDZ basis set yield similar results, with the gauche conformer being more stable by 0.19 kcal/mol [1]. However, calculations using the B3LYP functional show opposite trends, potentially due to the need for zero-point energy corrections and thermodynamic scaling factors [1].

Population analysis based on Boltzmann statistics indicates that the gauche conformer comprises approximately 70% of the gas-phase population at ambient temperature, while the trans conformer accounts for 30% [1] [2]. This distribution is consistent with experimental observations from infrared and Raman spectroscopy studies [4].

Temperature and Pressure Effects on Conformer Distribution

The conformational equilibrium of butyronitrile is sensitive to environmental conditions, particularly temperature and pressure. Computational studies reveal that the abundance of the gauche conformer increases as temperature decreases under high-pressure conditions [1].

The temperature dependence of conformer distribution follows the van 't Hoff equation, with the transition temperature between conformers calculated to be 161.25 Kelvin using M06/6-31+G(d) level of theory [1]. This temperature represents the point where the conformational populations become equal.

Pressure effects on conformational equilibrium are governed by the difference in molar volumes between the conformers. The gauche conformer exhibits a molar volume of 63.406 cm³/mol, while the trans conformer has a larger molar volume of 69.937 cm³/mol [1]. This volume difference of -6.531 cm³/mol favors the gauche conformer under high-pressure conditions.

According to Le Chatelier's principle, application of pressure approximately 3700 atmospheres will change the equilibrium constant by one unit, increasing the gauche conformer predominance to approximately 84% [1]. This pressure-induced conformational shift has important implications for understanding butyronitrile behavior in condensed phases.

Quantum Chemical Investigations

Ab Initio and Density Functional Theory Calculations

Comprehensive quantum chemical investigations of butyronitrile have employed various levels of theory to characterize its electronic structure and conformational properties. Ab initio calculations using Møller-Plesset perturbation theory and coupled cluster methods provide benchmark results for conformational energetics [1] [5].

Coupled cluster single and double excitations calculations represent the highest level of theory employed for butyronitrile conformational analysis. These calculations consistently predict the gauche conformer as the global minimum, with relative energies that agree well with experimental determinations [1] [2].

Density functional theory calculations using various exchange-correlation functionals have been extensively applied to butyronitrile. The M06 functional with augmented correlation-consistent basis sets provides results in excellent agreement with coupled cluster calculations [1]. The B3LYP functional, while widely used, requires careful consideration of zero-point energy corrections and may show different trends compared to higher-level methods [1].

Time-dependent density functional theory calculations have been employed to investigate the electronic absorption spectra of gauche and trans conformers. These calculations reveal that electronic transitions in neutral butyronitrile are predominantly σ→σ* transitions, while ionic species exhibit both σ→σ* and π→π* transitions [5].

Relative Energy Profiles

The relative energy profiles for butyronitrile conformers have been determined through systematic quantum chemical calculations. The energy difference between gauche and trans conformers varies depending on the computational method employed, ranging from 0.11 to 0.27 kcal/mol [1] [2].

Complete basis set extrapolation methods, including the Gaussian-4 composite method, have been applied to obtain highly accurate relative energies. These high-level calculations confirm the gauche conformer as the global minimum with energy differences consistent with coupled cluster results [1].

The potential energy surface for conformational interconversion exhibits shallow minima corresponding to the stable conformers, with relatively low barriers for rotation around the carbon-carbon bonds. Natural bond orbital analysis reveals that the stabilization of the gauche conformer arises from attractive interactions between the cyanide group and an eclipsed hydrogen atom, contributing approximately 0.12 kcal/mol to the stabilization energy [1].

Computational Modeling of Reaction Mechanisms

Transition State Analysis

Transition state analysis for conformational interconversion in butyronitrile has been performed using high-level quantum chemical methods. Two primary transition states have been identified: TS1 corresponding to the eclipsed hydrogen-carbon-carbon-carbon configuration and TS2 corresponding to the eclipsed carbon-carbon-carbon-carbon configuration [1].

The energy barriers for these transition states have been calculated using coupled cluster single and double excitations theory with the 6-311G+(d,p) basis set. TS1 exhibits an energy barrier of 2.78 kcal/mol, while TS2 has a higher barrier of 3.62 kcal/mol [1]. These barriers are consistent with fast rotation around the dihedral angle at room temperature.

Rate constants for conformational interconversion have been calculated using transition state theory. The rate constants are approximately 8×10⁹ s⁻¹ and 2×10⁹ s⁻¹ for TS1 and TS2, respectively, indicating very rapid conformational exchange at ambient conditions [1].

Reaction Energy Barriers

Computational studies have investigated various reaction mechanisms involving butyronitrile, including hydrolysis, hydrogenation, and dissociation reactions. The energy barriers for these processes have been determined using density functional theory and ab initio methods.

For hydrolysis reactions in high-temperature water, the energy barriers depend on temperature and pressure conditions. Studies at 330°C and pressures ranging from 128 to 2600 bar reveal complex reaction mechanisms involving multiple elementary steps [6].

Hydrogenation reactions of butyronitrile to form n-butylamine involve multiple transition states and intermediate species. The reaction mechanism proceeds through initial hydrogenation to form butylimine, followed by subsequent hydrogenation to produce the primary amine. Secondary reactions leading to dibutylamine and tributylamine involve higher energy barriers [7].

Recent quantum computing studies have investigated the dissociation of the triple bond in butyronitrile using variational quantum eigensolver algorithms. These calculations, performed on quantum hardware with up to 20 qubits, provide insights into the energy barriers for bond-breaking processes [8] [9] [10].

Physical Description

Butyronitrile appears as a clear colorless liquid. Flash point 76°F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sharp, suffocating odor. [Note: Forms cyanide in the body.]

Color/Form

Colorless liquid

XLogP3

0.5

Boiling Point

244 °F at 760 mm Hg (USCG, 1999)
117.6 °C
117.5 °C @ 760 mm Hg
116-118 °C
244°F

Flash Point

62 °F (USCG, 1999)
76 (24 °C) °F (OPEN CUP)
17 °C
62°F

Vapor Density

2.4 (Air= 1)
Relative vapor density (air = 1): 2.4

Density

0.7936 at 68 °F (USCG, 1999)
0.8091 @ 0 °C/4 °C
Relative density (water = 1): 0.8
0.81

LogP

0.53 (LogP)
log Kow = 0.53
0.5/0.6

Odor

Sharp, suffocating odor.

Melting Point

-171 °F (USCG, 1999)
-111.9 °C
-112 °C
-170°F

UNII

O3V36V0W0M

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

20.68 mm Hg (USCG, 1999)
19.50 mmHg
19.5 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 2
14 mmHg

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Impurities

Water 0.09%; alkalinity 0.22 meq/g

Other CAS

109-74-0

Wikipedia

Butyronitrile

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Prepd from 1-butanol by controlled cyanation with NH3 @ 300 °C in presence of nickel-aluminum oxide catalysts.

General Manufacturing Information

All other basic organic chemical manufacturing
Butanenitrile: ACTIVE

Analytic Laboratory Methods

n-Butyronitrile may be estimated by GC.

Interactions

P-AMINOPROPIOPHENONE PROTECTED MICE AGAINST LETHAL DOSES OF POTASSIUM CYANIDE, & MANY ORGANOTHIOCYANATES & ORGANONITRILES.
The toxic mechanism of nitriles and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were closed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Dates

Last modified: 08-15-2023

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